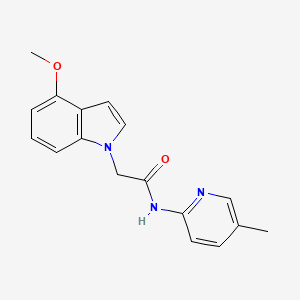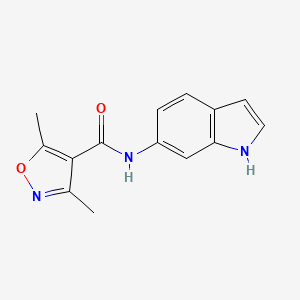
2-(4-methoxy-1H-indol-1-yl)-N-(5-methylpyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxy-1H-indol-1-yl)-N-(5-methylpyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a methoxy group attached to the indole ring and a pyridine ring connected via an acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-(5-methylpyridin-2-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxylation: The indole core is then methoxylated using a methoxy donor such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Acetamide Formation: The methoxylated indole is reacted with chloroacetyl chloride to form the acetamide intermediate.
Pyridine Coupling: Finally, the acetamide intermediate is coupled with 5-methylpyridine-2-amine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxy-1H-indol-1-yl)-N-(5-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The acetamide linkage can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxy-1H-indole or 4-oxo-1H-indole derivatives.
Reduction: Formation of 2-(4-methoxy-1H-indol-1-yl)-N-(5-methylpyridin-2-yl)ethylamine.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-methoxy-1H-indol-1-yl)-N-(5-methylpyridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development due to its structural similarity to biologically active indole derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-(5-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: The compound could modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-(5-methylpyridin-2-yl)acetamide: Lacks the methoxy group, which may affect its biological activity.
2-(4-hydroxy-1H-indol-1-yl)-N-(5-methylpyridin-2-yl)acetamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.
2-(4-methoxy-1H-indol-1-yl)-N-(2-pyridinyl)acetamide: Has a different substitution pattern on the pyridine ring, which may influence its properties.
Uniqueness
2-(4-methoxy-1H-indol-1-yl)-N-(5-methylpyridin-2-yl)acetamide is unique due to the presence of both a methoxy group on the indole ring and a methyl group on the pyridine ring
Properties
Molecular Formula |
C17H17N3O2 |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
2-(4-methoxyindol-1-yl)-N-(5-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C17H17N3O2/c1-12-6-7-16(18-10-12)19-17(21)11-20-9-8-13-14(20)4-3-5-15(13)22-2/h3-10H,11H2,1-2H3,(H,18,19,21) |
InChI Key |
CDBNMFYAXUAPTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CN2C=CC3=C2C=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]piperazine-1-carboxylate](/img/structure/B12175191.png)
![Ethyl 4-[[2-[(2,2-diphenylacetyl)amino]-3-methylbutanoyl]amino]benzoate](/img/structure/B12175199.png)

![5-(4-Methoxyphenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12175208.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12175222.png)

![N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12175234.png)
![N-hexyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12175237.png)
![(2E)-3-(4-methoxyphenyl)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}prop-2-enamide](/img/structure/B12175243.png)
methanone](/img/structure/B12175247.png)
![N-cyclohexyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12175257.png)

![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B12175290.png)
